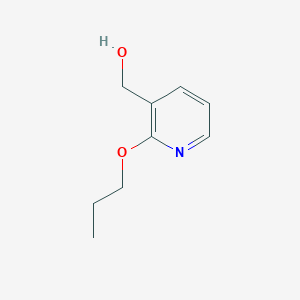

(2-Propoxypyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Coordination Chemistry and Physicochemical Properties

Bourosh et al. (2018) synthesized Iron(II) complexes using hemiacetals including methoxy(pyridin-3-yl)methanol and others as axial ligands. These complexes were characterized by X-ray diffraction, IR, and Mössbauer spectroscopy, revealing their molecular structure and coordination polyhedron features. The study contributes to understanding the coordination behavior of pyridine hemiacetals in the formation of metal complexes with potential applications in material science and catalysis (Bourosh et al., 2018).

Catalytic Applications

Kermagoret and Braunstein (2008) focused on the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for use in the catalytic oligomerization of ethylene. Their research highlights the synthesis of various nickel complexes and their application in catalysis, showing high turnover frequencies in ethylene oligomerization, suggesting potential industrial applications in polymer synthesis (Kermagoret & Braunstein, 2008).

Organic Synthesis

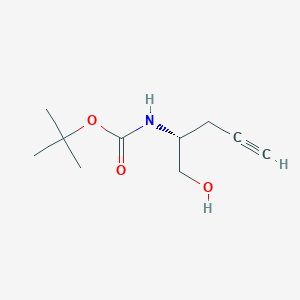

Munck et al. (2017) utilized a prolinol derived ligand for the enantioselective alkynylation of cyclic imines, showing high yields and excellent enantioselectivities. This research demonstrates the application of related compounds in the synthesis of chiral molecules, which is crucial in pharmaceutical synthesis and material science (Munck et al., 2017).

Sensor Development

Zheng et al. (2019) developed a methanol gas sensor based on Y2O3 multishelled hollow structures, achieving ultrasensitive detection with potential applications in environmental monitoring and healthcare. This study showcases the application of materials in sensor development, emphasizing the importance of novel structures for enhancing sensor sensitivity and selectivity (Zheng et al., 2019).

Properties

IUPAC Name |

(2-propoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYMZBPSACFBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide](/img/structure/B6331325.png)

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide](/img/structure/B6331326.png)